2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene

Overview

Description

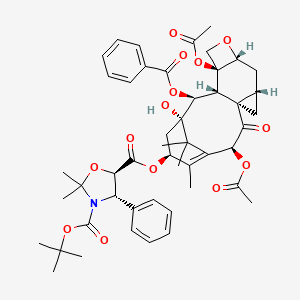

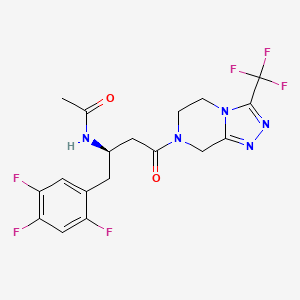

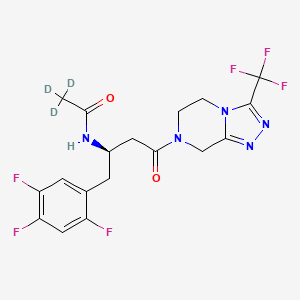

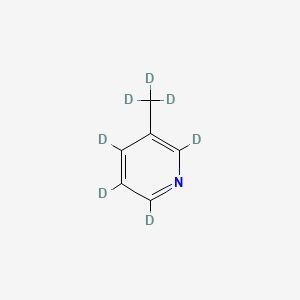

2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene, also known as 1-Methoxy-1-(3-benzyloxy-4-methoxyphenyl)-2-nitroethane, is a chemical compound with the molecular formula C17H19NO5 . It has a molecular weight of 317.34 . This compound is a Papaverine intermediate .

Molecular Structure Analysis

The molecular structure of 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene consists of a benzene ring substituted with benzyloxy, methoxy, and nitroethyl groups . The exact 3D structure may require computational chemistry techniques for accurate determination.Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability might depend on factors like purity and storage conditions.Scientific Research Applications

Luminescent Properties in Lanthanide Coordination Compounds

A study by Sivakumar et al. (2010) explored the use of 4-benzyloxy benzoic acid derivatives, including 3-methoxy-4-benzyloxy benzoic acid, in synthesizing lanthanide coordination compounds. These compounds were evaluated for their photophysical properties, noting that electron-releasing substituents like -OMe improve the photoluminescence of Tb(3+) complexes, while electron-withdrawing groups like -NO(2) reduce the overall sensitization efficiency due to energy dissipation through pi*-n transitions (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Structural Analysis and Hyperconjugation

White and Blanc (2014) investigated the structures of compounds including 1-methoxy-4-[(phenylselanyl)methyl]benzene. They observed that these structures adopt conformations allowing for σ(C-Se)-π hyperconjugation. The study found no significant differences in H2C-Se or H2C-C(ar) bond lengths, suggesting that the effects of σ(C-Se)-π hyperconjugation were not strong enough to alter structural parameters (White & Blanc, 2014).

Nucleophilic Aromatic Substitution in Synthesis

Hattori et al. (2002) utilized 1-methoxy-2-nitronaphthalene in the synthesis of 2-nitro-1,1'-binaphthyls through nucleophilic aromatic substitution. This process provided a straightforward method to produce binaphthyls with high yields and potential for inducing axial chirality (Hattori, Takeda, Yamabe, & Miyano, 2002).

Synthesis of Functionalized Aromatic Compounds

Nakamura et al. (2003) described a method for synthesizing 4H-1,2-benzoxazine derivatives using compounds like methyl 2-nitro-3-phenylpropionate. This methodology allowed for the synthesis of benzoxazines with various electron-withdrawing substituents, highlighting their potential as intermediates for oxygen-functionalized aromatic compounds (Nakamura, Uchiyama, & Ohwada, 2003).

Anticancer and Antiangiogenic Activity of Derivatives

Romagnoli et al. (2015) evaluated a series of compounds, including those with a 2-methoxy/ethoxycarbonyl group combined with methoxy groups on a benzofuran skeleton, for their anticancer and antiangiogenic activities. Compounds like 2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan showed nanomolar concentrations in inhibiting cancer cell growth, indicating potent in vitro and in vivo anticancer properties (Romagnoli, Baraldi, Salvador, Prencipe, Lopez-Cara, Ortega, Brancale, Hamel, Castagliuolo, Mitola, Ronca, Bortolozzi, Porcù, Basso, & Viola, 2015).

properties

IUPAC Name |

1-methoxy-4-(1-methoxy-2-nitroethyl)-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-21-15-9-8-14(17(22-2)11-18(19)20)10-16(15)23-12-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHENNGKCCKIURS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C[N+](=O)[O-])OC)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700722 | |

| Record name | 2-(Benzyloxy)-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene | |

CAS RN |

29973-92-0 | |

| Record name | 1-Methoxy-4-(1-methoxy-2-nitroethyl)-2-(phenylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29973-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzyloxy)-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine](/img/structure/B587999.png)